去甲伪麻黄碱

描述

Debrisoquine is a derivative of guanidine . It is an antihypertensive drug similar to guanethidine . Debrisoquine is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme .

Molecular Structure Analysis

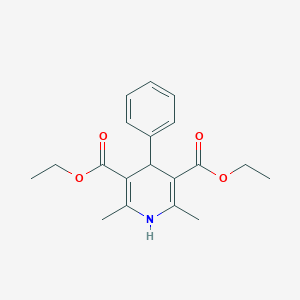

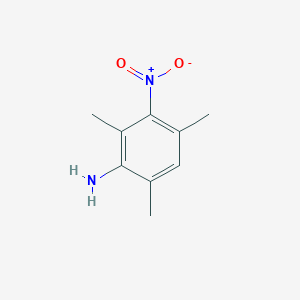

Debrisoquine is a small molecule with the chemical formula C10H13N3 . Its molecular weight is 175.2303 .Chemical Reactions Analysis

Debrisoquine is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .Physical And Chemical Properties Analysis

Debrisoquine has a molecular formula of C10H13N3 and a molar mass of 175.23032 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Pharmacogenomics Research

Debrisoquine has been extensively used in pharmacogenomics research . It is a substrate for a polymorphic cytochrome P450 enzyme, CYP2D6 . The hydroxylation of debrisoquine, catalyzed by CYP2D6, exhibits genetic polymorphism, with large inter-individual differences in metabolic capacity . This has led to the identification of individuals with different metabolic capacities, ranging from poor metabolizers to ultrarapid metabolizers . Such studies have helped in understanding the role of genetic variations in drug metabolism and response .

Drug Metabolism Studies

Debrisoquine is used in studies related to drug metabolism . As mentioned earlier, it is a substrate for the CYP2D6 enzyme . By studying the metabolism of debrisoquine, researchers can gain insights into the functioning of this enzyme and its role in the metabolism of other drugs .

Understanding Drug Interactions

The study of debrisoquine metabolism can also help in understanding potential drug interactions . If a drug is known to inhibit or induce CYP2D6, it could potentially affect the metabolism of debrisoquine and other drugs metabolized by the same enzyme .

Personalized Medicine

Research on debrisoquine has implications for personalized medicine . By understanding an individual’s ability to metabolize debrisoquine (and by extension, other drugs metabolized by CYP2D6), healthcare providers can personalize drug dosages to achieve optimal therapeutic effects .

Adrenergic Neuron-Blocking Drug

Debrisoquin is an adrenergic neuron-blocking drug . It has similar effects to guanethidine . This makes it useful in research related to the functioning of adrenergic neurons and the effects of blocking these neurons .

Genotyping Research

The presence of duplicated or amplified functional CYP2D6 genes predicts, with high accuracy, ultrarapid metabolism of debrisoquine . Genotyping for this CYP2D locus variant might be of value in patients not responding to generally recommended doses of CYP2D6 substrates, to distinguish between high metabolic capacity and noncompliance .

作用机制

Target of Action

Debrisoquine, also known as Debrisoquin, primarily targets the sympathetic neuroeffector junction . It acts by inhibiting or interfering with the release and/or distribution of norepinephrine , a neurotransmitter that plays a crucial role in the body’s fight-or-flight response .

Mode of Action

Debrisoquine’s mode of action involves its interaction with norepinephrine transporters . It is taken up by these transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Biochemical Pathways

Debrisoquine affects the biochemical pathways involving norepinephrine. It inhibits the release and distribution of norepinephrine at the sympathetic neuroeffector junction . This action disrupts the normal functioning of the sympathetic nervous system, leading to its antihypertensive effects .

Pharmacokinetics

The absorption of Debrisoquine from the gastrointestinal tract is relatively slow and incomplete, with a bioavailability typically around 10-20% . It undergoes substantial initial liver metabolism before entering the systemic circulation . Debrisoquine is also a substrate for a polymorphic cytochrome P-450 enzyme . Individuals with certain isoforms of this enzyme, referred to as having a debrisoquin 4-hydroxylase polymorphism, are unable to properly metabolize Debrisoquine and many other clinically important drugs .

Action Environment

The action of Debrisoquine can be influenced by genetic factors. For instance, individuals with a debrisoquin 4-hydroxylase polymorphism, a genetic variation in the cytochrome P-450 enzyme, are unable to properly metabolize Debrisoquine . This can affect the drug’s efficacy and stability in the body .

安全和危害

While specific safety and hazard information for Debrisoquine was not found in the search results, it is known that Debrisoquine is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .

未来方向

Research in pharmacogenetics is currently developing in two main directions: firstly, identifying specific genes and gene products associated with various diseases, which may act as targets for new drugs, and, secondly, identifying genes and allelic variants of genes that affect our response to current drugs . Emphasizing the importance of increased diversity, we envision future directions for the field that should pave the way to the clinical implementation of pharmacogenetics .

属性

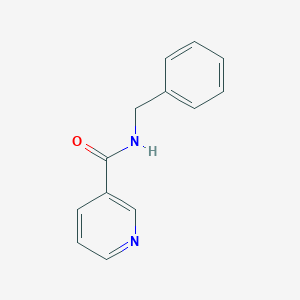

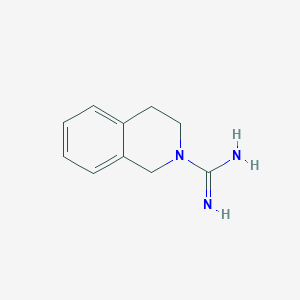

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGJSVJDAJRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022885 | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine, rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters. It becomes concentrated in NE transmitter vesicles, replacing NE in these vesicles. This leads to a gradual depletion of NE stores in the nerve endings. Once inside the terminal it blocks the release of noradrenaline in response to arrival of an action potential. In contrast to ganglionic blocking agents, debrisoquin suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, debrisoquin lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Debrisoquine | |

CAS RN |

1131-64-2 | |

| Record name | Debrisoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X31CDK040E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278-280 °C, 278 - 280 °C | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of debrisoquine?

A: Debrisoquine's primary target is the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many drugs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does debrisoquine interact with CYP2D6?

A: Debrisoquine acts as a substrate for CYP2D6, meaning that the enzyme catalyzes its metabolism. The primary metabolic reaction is 4-hydroxylation, converting debrisoquine into 4-hydroxydebrisoquine. [, , , , , ]

Q3: Are there other CYP enzymes involved in debrisoquine metabolism?

A: While CYP2D6 is the primary enzyme, research shows that CYP1A1 can also contribute to debrisoquine 4-hydroxylation, albeit with lower efficiency. []

Q4: What are the downstream effects of debrisoquine's interaction with CYP2D6?

A: The interaction leads to the metabolic inactivation of debrisoquine and the generation of its metabolites. The rate of this metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene, leading to distinct phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This variability can influence the efficacy and safety of drugs metabolized by CYP2D6. [, , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of debrisoquine?

A5: The molecular formula of debrisoquine is C12H19N3, and its molecular weight is 205.30 g/mol.

Q6: Is there spectroscopic data available for debrisoquine and its metabolites?

A: Research utilizing techniques like gas chromatography-mass spectrometry (GCMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and 1H NMR has provided spectroscopic characterization of debrisoquine and its metabolites. [, , ]

Q7: Are there studies on the stability of debrisoquine under various conditions?

A: While specific details on debrisoquine's stability under different conditions are limited within the provided research, the use of analytical methods like HPLC suggests established protocols for handling and storage to ensure accuracy in measuring debrisoquine and its metabolites. [, , , ]

Q8: What is the primary metabolic pathway of debrisoquine mediated by CYP2D6?

A: The primary metabolic pathway is 4-hydroxylation, leading to the formation of 4-hydroxydebrisoquine. [, , , , , ]

Q9: Are there other metabolic pathways for debrisoquine?

A: Research has identified additional hydroxylations at various positions on the debrisoquine molecule, including 5-, 6-, 7-, and 8-hydroxydebrisoquine. These hydroxylations can be catalyzed by CYP2D6 and potentially other enzymes. [, , ]

Q10: How is debrisoquine used as a research tool?

A: Debrisoquine is primarily used as a probe drug to assess CYP2D6 activity in individuals. The debrisoquine metabolic ratio (DMR), calculated as the ratio of debrisoquine to 4-hydroxydebrisoquine in urine, serves as a marker for CYP2D6 phenotype. This phenotyping has implications for personalized medicine, guiding drug selection and dosage adjustments for medications metabolized by CYP2D6. [, , , , , , , , , , , , , ]

Q11: Have computational methods been applied to study debrisoquine and CYP2D6?

A: Researchers have utilized pharmacophore and homology modeling techniques to investigate the interaction of debrisoquine and other substrates with the CYP2D6 active site. These models aim to predict substrate binding orientations and potential metabolic outcomes. [, ]

Q12: How do structural modifications of debrisoquine affect its interaction with CYP2D6?

A: While the provided research does not directly address specific structural modifications of debrisoquine, the investigations into regioselective hydroxylation patterns suggest the importance of substrate orientation and potential interactions between specific functional groups and the active site residues of CYP2D6. [, ]

Q13: Are there specific formulation strategies for debrisoquine?

A: The provided research focuses on debrisoquine's use as a probe drug, primarily administered as a single oral dose. Therefore, detailed information on specific formulation strategies is limited. [, , , , , , , , , , , , , ]

Q14: What are the SHE regulations associated with debrisoquine?

A14: Specific SHE regulations concerning debrisoquine are not addressed in the provided research. As a pharmaceutical compound, its manufacturing, handling, and disposal would be subject to relevant regulations in respective regions.

Q15: How is debrisoquine absorbed, distributed, metabolized, and excreted (ADME)?

A: Debrisoquine is well-absorbed following oral administration. It is extensively metabolized by CYP2D6, primarily through 4-hydroxylation. Both debrisoquine and its metabolites are primarily excreted in urine. [, , , , , , , , , , , , , ]

Q16: How do genetic polymorphisms in CYP2D6 affect debrisoquine PK?

A: Polymorphisms in CYP2D6 lead to significant interindividual variability in debrisoquine metabolism, resulting in distinct phenotypes. PMs exhibit much slower clearance of debrisoquine, leading to higher plasma concentrations and longer half-lives compared to EMs. UMs, with multiple copies of functional CYP2D6 genes, show ultrarapid metabolism, leading to very low plasma concentrations of debrisoquine. [, , , , , , , , , , , ]

Q17: Does the debrisoquine metabolic ratio (DMR) accurately reflect CYP2D6 activity?

A: While the DMR is commonly used as a marker for CYP2D6 activity, research has identified additional metabolic pathways for debrisoquine that may influence its overall clearance, suggesting that the DMR may not be a perfect measure of the enzyme's activity. [, ]

Q18: Can other drugs influence debrisoquine metabolism?

A: Yes, certain drugs can inhibit or induce CYP2D6 activity, leading to altered debrisoquine metabolism. Examples of inhibitors include quinidine, fluoxetine, paroxetine, and thioridazine. [, , , , , , ]

Q19: How is debrisoquine's efficacy evaluated?

A: While debrisoquine was initially developed as an antihypertensive agent, its primary use in current research focuses on its role as a probe drug for CYP2D6. Therefore, studies assessing its efficacy primarily focus on characterizing its metabolism and its relationship to CYP2D6 phenotype. [, , , , , , , , , , , , , ]

Q20: Are there animal models for studying debrisoquine metabolism?

A: Yes, rats, particularly the Dark-Agouti (DA) strain, have been used as a model for studying debrisoquine metabolism. Female DA rats exhibit a deficiency in debrisoquine 4-hydroxylase activity, resembling the PM phenotype in humans. []

Q21: Are there known resistance mechanisms to debrisoquine?

A: The primary factor influencing debrisoquine's "resistance" is the genetic polymorphism in CYP2D6, leading to the PM phenotype. PMs exhibit significantly reduced metabolic clearance of debrisoquine, resulting in higher drug exposure and potential for adverse effects. [, , , , , , , , , , , ]

Q22: Is there cross-resistance between debrisoquine and other drugs?

A: Cross-resistance exists between debrisoquine and other drugs metabolized by CYP2D6. Individuals classified as PMs for debrisoquine will exhibit impaired metabolism for these other drugs as well, potentially leading to altered therapeutic responses and increased risk of adverse effects. [, , , , , , ]

Q23: What are the known toxicological effects of debrisoquine?

A23: Specific details regarding debrisoquine's toxicological profile are not extensively discussed within the provided research. As a pharmaceutical compound, its safety and potential adverse effects would be subject to rigorous evaluation during drug development and clinical trials.

Q24: Are there specific drug delivery strategies for debrisoquine?

A: The provided research primarily focuses on debrisoquine's use as a probe drug, typically administered as a single oral dose. Therefore, detailed information on specific drug delivery strategies is limited. [, , , , , , , , , , , , , ]

Q25: Is the debrisoquine metabolic ratio (DMR) a useful biomarker for predicting drug response?

A: Yes, the DMR can be a useful biomarker for predicting drug response for medications metabolized by CYP2D6. Knowing an individual's CYP2D6 phenotype can help guide drug selection and dosage adjustments, potentially minimizing adverse effects and maximizing efficacy. [, , , , , , , , , , , ]

Q26: What analytical methods are used to measure debrisoquine and its metabolites?

A: Commonly used analytical methods include gas chromatography (GC), gas chromatography-mass spectrometry (GCMS), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , ]

Q27: Are there studies on the environmental impact of debrisoquine?

A27: The provided research does not address the environmental impact of debrisoquine.

Q28: Are there studies on the dissolution and solubility of debrisoquine?

A28: The provided research does not focus on the dissolution and solubility properties of debrisoquine.

Q29: Are the analytical methods used for measuring debrisoquine validated?

A: The application of established techniques like GC, GCMS, HPLC, and LC-MS/MS implies validated analytical methods. Validation ensures accuracy, precision, and specificity in measuring debrisoquine and its metabolites. [, , , , , , ]

Q30: How is quality control and assurance ensured for debrisoquine?

A30: Specific quality control and assurance measures for debrisoquine are not detailed in the provided research. As a pharmaceutical compound, its development, manufacturing, and distribution would adhere to strict quality control standards to ensure consistency, safety, and efficacy.

Q31: Are there data on debrisoquine's immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility?

A31: The provided research focuses primarily on debrisoquine's role as a probe drug for assessing CYP2D6 activity. Specific information regarding its immunogenicity, transporter interactions, enzyme induction or inhibition, and biocompatibility is not extensively covered within these studies.

Q32: Are there alternative probe drugs for assessing CYP2D6 activity?

A: Yes, other probe drugs for CYP2D6 include sparteine, dextromethorphan, and bufuralol. The choice of probe drug may depend on the specific research question, analytical capabilities, and patient population. [, , , , , ]

Q33: Are there specific guidelines for recycling and waste management of debrisoquine?

A33: The provided research does not address recycling and waste management specific to debrisoquine. As a pharmaceutical compound, its disposal would follow established guidelines for pharmaceutical waste in respective regions.

Q34: What research infrastructure and resources are available for studying debrisoquine?

A: Key resources include established analytical techniques like GC, GCMS, HPLC, and LC-MS/MS for measuring debrisoquine and its metabolites, as well as computational modeling tools for investigating its interaction with CYP2D6. In addition, rat models, particularly the DA strain, are available for in vivo studies. [, , , , , , , ]

Q35: What are the key historical milestones in debrisoquine research?

A: The discovery of the debrisoquine metabolic polymorphism in the 1970s marked a significant milestone, paving the way for research into the genetic basis of drug metabolism and the role of CYP2D6. Subsequent identification of specific CYP2D6 gene mutations has further advanced our understanding of this polymorphism and its implications for personalized medicine. [, , , ]

Q36: How has debrisoquine research contributed to cross-disciplinary collaborations?

A: Debrisoquine research has fostered collaborations between pharmacologists, geneticists, clinicians, and computational scientists. These collaborations have led to a deeper understanding of drug metabolism, genetic variability, and its impact on drug response, contributing to the advancement of personalized medicine. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。